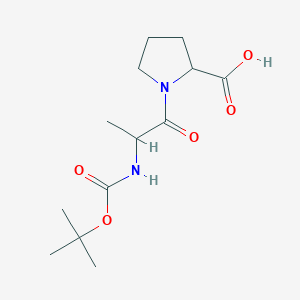
tert-Butyl (R)-6-Cyano-5-hydroxy-3-oxohexanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl ®-6-Cyano-5-hydroxy-3-oxohexanoate is an organic compound that features a tert-butyl group, a cyano group, a hydroxy group, and a keto group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ®-6-Cyano-5-hydroxy-3-oxohexanoate typically involves the esterification of the corresponding carboxylic acid with tert-butyl alcohol. One common method involves the use of anhydrous magnesium sulfate and boron trifluoride diethyl etherate as catalysts . The reaction is carried out under controlled conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of tert-Butyl ®-6-Cyano-5-hydroxy-3-oxohexanoate may involve continuous flow processes using microreactor systems. These systems offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes .
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl ®-6-Cyano-5-hydroxy-3-oxohexanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a keto group.
Reduction: The cyano group can be reduced to an amine.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of diketones.
Reduction: Formation of amines.
Substitution: Formation of various substituted esters.
Wissenschaftliche Forschungsanwendungen
tert-Butyl ®-6-Cyano-5-hydroxy-3-oxohexanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a probe in NMR studies.
Biology: Investigated for its potential role in biochemical pathways and as a ligand in protein studies.
Medicine: Explored for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of tert-Butyl ®-6-Cyano-5-hydroxy-3-oxohexanoate involves its interaction with various molecular targets. The cyano group can act as an electrophile, while the hydroxy and keto groups can participate in hydrogen bonding and other interactions. These interactions can influence biochemical pathways and molecular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl 6-Cyano-5-hydroxyhexanoate: Lacks the keto group, resulting in different reactivity.
tert-Butyl 6-Cyano-3-oxohexanoate: Lacks the hydroxy group, affecting its hydrogen bonding capabilities.
tert-Butyl 5-Hydroxy-3-oxohexanoate: Lacks the cyano group, altering its electrophilic properties.
Uniqueness
tert-Butyl ®-6-Cyano-5-hydroxy-3-oxohexanoate is unique due to the presence of all three functional groups (cyano, hydroxy, and keto) in its structure
Eigenschaften
Molekularformel |
C11H17NO4 |
|---|---|
Molekulargewicht |
227.26 g/mol |
IUPAC-Name |
tert-butyl 6-cyano-5-hydroxy-3-oxohexanoate |
InChI |
InChI=1S/C11H17NO4/c1-11(2,3)16-10(15)7-9(14)6-8(13)4-5-12/h8,13H,4,6-7H2,1-3H3 |
InChI-Schlüssel |
CCQZKUWBWPJBPY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)CC(=O)CC(CC#N)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4,5-DICHLORO-2-NITROPHENYL)AMINO]PROPAN-1-OL](/img/structure/B8802725.png)



![5-(4-Aminophenyl)furo[2,3-d]pyrimidin-4-amine](/img/structure/B8802766.png)








